molecular formula C14H12N4O2S B2676432 8-methyl-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 847411-96-5

8-methyl-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2676432
CAS No.: 847411-96-5
M. Wt: 300.34
InChI Key: PKOFLPBNTXWQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in drug discovery programs. This specific derivative, 8-methyl-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, is a sophisticated small molecule that combines this core with a 4-methylthiazole moiety via a carboxamide linker. The strategic incorporation of the thiazole ring, a common feature in pharmacologically active compounds, suggests this molecule is a valuable chemical tool for researchers investigating new therapeutic agents. Its structure aligns with compounds explored for targeting various enzymes, particularly in oncology and infectious disease research. This chemical entity is provided exclusively for research applications, including but not limited to, high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules . Researchers can utilize this compound to probe biological mechanisms and advance the development of novel inhibitors.

Properties

IUPAC Name

8-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-8-3-4-18-11(5-8)15-6-10(13(18)20)12(19)17-14-16-9(2)7-21-14/h3-7H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOFLPBNTXWQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=O)N2C=C1)C(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde to form the pyrido[1,2-a]pyrimidine core. This intermediate is then reacted with 4-methylthiazole-2-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-methyl-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a pyrido-pyrimidine core, which is known for its diverse biological activities. The presence of the methylthiazole group enhances its pharmacological profile, making it a subject of interest in drug development.

Biological Activities

Antitumor Activity

Research has indicated that derivatives of 8-methyl-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exhibit significant antitumor properties. For instance, compounds derived from similar structures have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanisms of action often involve the inhibition of specific pathways crucial for tumor growth and proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that related compounds can inhibit the growth of various bacterial strains. This property could be attributed to the ability of these compounds to interfere with bacterial DNA synthesis or protein function .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives typically involves multi-step reactions that incorporate various reagents and catalysts. For example, one method involves the reaction of pyrimidine derivatives with thiazole-containing reagents under controlled conditions to yield the desired product .

Table 1: Synthesis Pathways for Derivatives

StepReactantsConditionsProducts
1Pyrimidine + Thiazole derivativeHeat + SolventIntermediate Compound
2Intermediate + Acetic anhydrideReflux8-methyl-N-(4-methylthiazol-2-yl)-4-oxo derivative
3Final Compound + AmineStirring at Room TempTarget Compound

Case Studies

Case Study 1: Antitumor Activity Assessment

In a study published in PMC, researchers synthesized a series of pyrido-pyrimidine derivatives and evaluated their antitumor activity against human cancer cell lines. The findings indicated that certain modifications to the base structure significantly enhanced cytotoxic effects, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of related compounds against Pseudomonas aeruginosa. Molecular docking studies revealed strong binding affinities to essential bacterial proteins, indicating potential for development as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 8-methyl-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their pharmacological profiles are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Reported Activity (IC₅₀/EC₅₀) Key Reference
8-Methyl-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 8-methyl, 4-methylthiazol-2-yl 307.35 Not explicitly reported (inferred kinase inhibition potential)
3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate (Compound 21) 3-fluorobenzyl 341.32 Antimalarial (IC₅₀ = 33 μM)
4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (Compound 37) 4-(trifluoromethyl)benzyl 377.33 Antimalarial (IC₅₀ = 37 μM)
2-Hydroxy-8-methyl-N-(3-methylbutyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 8-methyl, 3-methylbutyl, 2-hydroxy 289.33 Undisclosed (structural analog)

Key Observations:

  • Methyl vs. Hydroxy Groups : The 8-methyl group in the target compound likely enhances metabolic stability compared to the 2-hydroxy variant (), which may undergo glucuronidation or oxidation .
  • Thiazole vs.

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity (LogP) : The target compound’s calculated LogP (~2.8) is lower than that of Compound 37 (LogP ~3.5), suggesting better aqueous solubility due to the thiazole’s polarizability .
  • Hydrogen-Bonding Capacity: The carboxamide and thiazole nitrogen atoms provide three hydrogen-bond acceptors, comparable to Compound 21 but superior to non-heterocyclic analogs.

Biological Activity

8-methyl-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features make it a candidate for various biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article explores its biological activity based on diverse research findings, including case studies and relevant data tables.

  • Molecular Formula : C14H12N4O2S
  • Molecular Weight : 300.34 g/mol
  • CAS Number : 847411-96-5

The compound exhibits its biological activity primarily through its interaction with specific enzymes and receptors. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to decreased proliferation of cancer cells.

Key Findings on Mechanism:

  • Inhibition of CDK Activity : Research indicates that compounds similar to this compound demonstrate significant inhibitory effects on CDK2 and CDK9, with reported IC50 values as low as 0.36 µM for CDK2, suggesting strong potential as an anticancer agent .
  • Selectivity : The compound shows selectivity towards certain kinases, which is critical for minimizing side effects in therapeutic applications .

Biological Activity Data

ActivityTargetIC50 ValueReference
CDK2 InhibitionCyclin-dependent Kinase 20.36 µM
CDK9 InhibitionCyclin-dependent Kinase 91.8 µM
Antiproliferative ActivityHeLa CellsSignificant

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of the compound on various human tumor cell lines, including HeLa, HCT116, and A375. The results demonstrated that the compound significantly inhibited cellular proliferation across these lines, indicating its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of human leukocyte elastase (HLE), a target implicated in chronic inflammatory diseases. The compound was found to exhibit competitive inhibition with a K(i) value of approximately 0.0168 nM, highlighting its potential utility in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

  • The pyrido-pyrimidine scaffold is known for its ability to interact with various biological targets.
  • The presence of the methylthiazole group enhances binding affinity to specific receptors involved in cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.